4-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)butan-1-ol
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Overview
Description
4-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)butan-1-ol is an organic compound with the molecular formula C18H22ClNO2 and a molecular weight of 319.82578 g/mol . This compound features a butanol backbone with a chlorobenzyl group and an aminobenzyl group attached via ether and amine linkages, respectively.
Preparation Methods
The synthesis of 4-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)butan-1-ol typically involves multiple steps:
Formation of 4-[(4-Chlorobenzyl)oxy]benzaldehyde: This intermediate can be synthesized by reacting 4-chlorobenzyl chloride with 4-hydroxybenzaldehyde in the presence of a base.
Reductive Amination: The 4-[(4-Chlorobenzyl)oxy]benzaldehyde is then subjected to reductive amination with 4-aminobutan-1-ol.
Chemical Reactions Analysis
4-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)butan-1-ol can undergo various chemical reactions:
Scientific Research Applications
4-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)butan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)butan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell growth, differentiation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
4-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)butan-1-ol can be compared with similar compounds such as:
4-[(4-Chlorobenzyl)oxy]benzoic acid: This compound has a similar structure but contains a carboxylic acid group instead of an amino group.
4-[(4-Chlorobenzyl)oxy]benzaldehyde: This compound is an intermediate in the synthesis of this compound and contains an aldehyde group.
4-[(4-Chlorobenzyl)oxy]benzylamine: This compound has an amine group attached to the benzyl ether moiety, similar to the target compound.
Properties
Molecular Formula |
C18H22ClNO2 |
---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
4-[[4-[(4-chlorophenyl)methoxy]phenyl]methylamino]butan-1-ol |
InChI |
InChI=1S/C18H22ClNO2/c19-17-7-3-16(4-8-17)14-22-18-9-5-15(6-10-18)13-20-11-1-2-12-21/h3-10,20-21H,1-2,11-14H2 |
InChI Key |
GXEKCEZPJKBONE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCCCO)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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